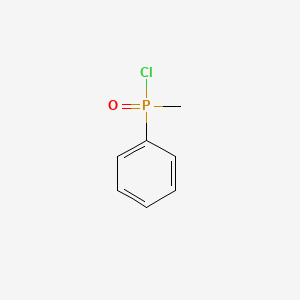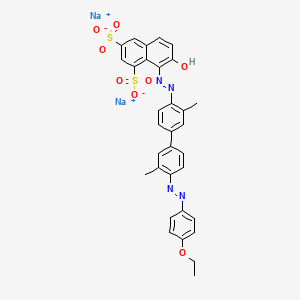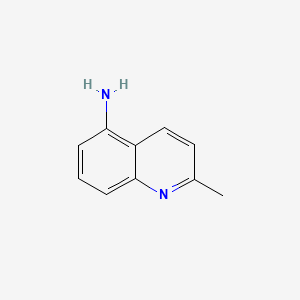
2-Methylchinolin-5-amin
Übersicht
Beschreibung
2-Methylquinolin-5-amine is a derivative of quinoline and contains a methyl group at the 2nd position and an amino group at the 5th position of the quinoline ring . It is an aromatic amine and can be utilized in various synthetic applications and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-methylquinoline has been reported in the literature, with the Doebner–von Miller reaction protocol being the most effective . This protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-5-amine is represented by the linear formula C10H10N2 . It has a molecular weight of 158.2 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylquinolin-5-amine are primarily related to its synthesis. The Doebner–von Miller reaction protocol is a key method for its synthesis .Physical And Chemical Properties Analysis
2-Methylquinolin-5-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
2-Methylchinolin-5-amin: wurde auf sein Potenzial als Antitumormittel untersucht. Eine Studie hat gezeigt, dass Derivate dieser Verbindung, insbesondere 2-Chlor-8-methyl-N-(chinolin-5-yl)chinolin-4-amin, eine inhibitorische Aktivität gegen nicht-kleinzellige Lungenkrebszelllinien mit einem Hemmkonzentrationswert (IC50) von 29,4 μM aufweisen . Die molekularen Docking-Studien deuten darauf hin, dass diese Verbindungen eine geringere Bindungsenergie mit Schlüsselproteinen im PI3K/AKT/mTOR-Signalweg haben, der für die Proliferation von Krebszellen von Bedeutung ist .
Antimikrobielle Eigenschaften
Chinolin-Derivate, einschließlich This compound, sind dafür bekannt, antimikrobielle Eigenschaften zu besitzen. Es wurde berichtet, dass diese Verbindungen eine gute Aktivität gegen verschiedene grampositive und gramnegative mikrobielle Arten zeigen. Die antimikrobielle Aktivität wird auf die Substitution am heterocyclischen Pyridinring zurückgeführt .
Antimalaria-Effekte
Der Chinolin-Rest ist ein bekannter Bestandteil von Antimalariamitteln. This compound und seine Derivate gehören zu einer Klasse von Verbindungen, die in der Behandlung von Malaria weit verbreitet sind. Diese Verbindungen sind dafür bekannt, die DNA-Synthese zu hemmen, indem sie die bakterielle DNA-Gyrase und die Topoisomerase vom Typ IV angreifen, was zum Absterben von Bakterien führt .
Antidepressiva und Antikonvulsiva
Chinolin-Derivate werden auch wegen ihrer antidepressiven und antikonvulsiven Wirkungen untersucht. Die stickstoffhaltigen Heterocyclen wie This compound sind wichtige strukturelle Motive in bioaktiven Verbindungen, die das zentrale Nervensystem beeinflussen können .
Antivirenanwendungen
Das strukturelle Gerüst von Chinolinen, einschließlich This compound, wurde bei der Entwicklung von antiviralen Wirkstoffen verwendet. Diese Verbindungen haben sich als vielversprechend erwiesen, um die Replikation verschiedener Viren zu hemmen und zur Behandlung von Virusinfektionen beizutragen .
Entzündungshemmende und antioxidative Wirkung
This compound: Derivate wurden auf ihre entzündungshemmenden und antioxidativen Eigenschaften untersucht. Diese Aktivitäten sind entscheidend für die Behandlung chronischer Krankheiten und die Vorbeugung oxidativen Stresses, der Zellschäden verursacht .
Antihypertensiva
Der Chinolin-Kern ist in mehreren Antihypertensiva vorhanden. Verbindungen wie This compound werden auf ihr Potenzial untersucht, als Vasodilatatoren oder Inhibitoren von Enzymen zu wirken, die den Blutdruck regulieren .
Hemmung der Tyrosinkinase des Plättchen-Wachstumsfaktors (PDGF)
Es wurde festgestellt, dass einige Chinolin-Derivate die Tyrosinkinasen des PDGF-Rezeptors hemmen, die an verschiedenen zellulären Prozessen wie Wachstum, Überleben und Differenzierung beteiligt sind. This compound könnte ein zentrales Gerüst bei der Entwicklung neuer Medikamente sein, die diese Rezeptoren angreifen .
Safety and Hazards
The safety information for 2-Methylquinolin-5-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Wirkmechanismus
Target of Action
The primary targets of 2-Methylquinolin-5-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
2-Methylquinolin-5-amine interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that 2-Methylquinolin-5-amine has a lesser binding energy with the proteins in this pathway, indicating a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-Methylquinolin-5-amine . This pathway is involved in cell cycle regulation, and its disruption can lead to apoptosis and reduced cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of 2-Methylquinolin-5-amine, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been predicted to satisfy the ADME profile . It has about 100% human oral absorption and satisfies the Lipinski rule of five . Other properties such as log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .
Result of Action
The molecular and cellular effects of 2-Methylquinolin-5-amine’s action include the inhibition of cell proliferation in certain cancer cell lines. For example, it has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM .
Biochemische Analyse
Biochemical Properties
It is known that quinoline compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the quinoline compound and the biomolecule it interacts with .
Cellular Effects
Some quinoline compounds have been found to have significant effects on various types of cells and cellular processes . For instance, some quinoline compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLQFMTPYHZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202802 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54408-50-3 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Methylquinolin-5-amine highlighted in the research?
A1: The research primarily focuses on utilizing 2-Methylquinolin-5-amine as a starting material for synthesizing various methyl-substituted 1,7-phenanthroline derivatives. [, ] This is achieved through a one-pot, three-component condensation reaction involving 2-Methylquinolin-5-amine, aromatic aldehydes, and cyclic 1,3-diketones. []
Q2: Why is the synthesis of methyl-substituted 1,7-phenanthroline derivatives significant?
A2: While the provided research doesn't delve into the specific applications of these derivatives, 1,7-phenanthroline derivatives are known to possess diverse biological activities and are often used as ligands in coordination chemistry. [] The synthesis method described offers a route to potentially access novel derivatives with altered properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


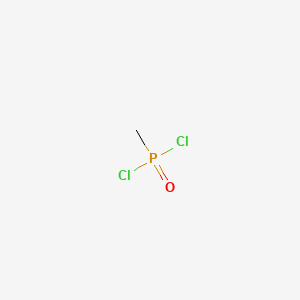


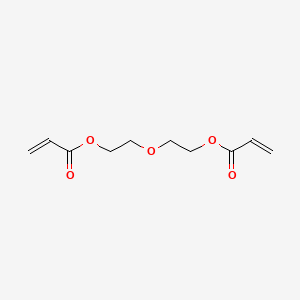
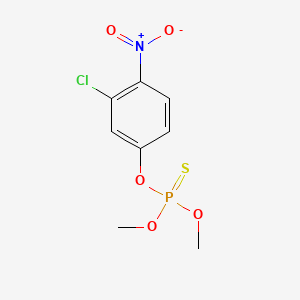

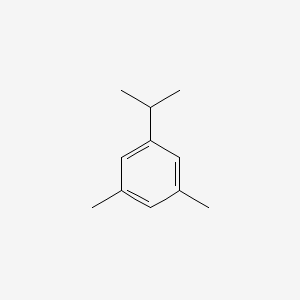

![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)

